molecular formula C16H17NO B6633222 N-(1,1-diphenylethyl)acetamide

N-(1,1-diphenylethyl)acetamide

Cat. No.: B6633222
M. Wt: 239.31 g/mol
InChI Key: IHEBCWHGMVUZDW-UHFFFAOYSA-N
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Description

N-(1,1-diphenylethyl)acetamide is a synthetic organic compound belonging to the acetamide class. As a secondary amide featuring a bulky 1,1-diphenylethyl group, it serves as a valuable intermediate in organic synthesis and medicinal chemistry research. Researchers utilize this compound in the development of novel pharmaceutical candidates and as a building block for more complex molecules. Its structural motif is of interest in studying structure-activity relationships and molecular recognition processes. This compound is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use. Please consult the safety data sheet prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1,1-diphenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-13(18)17-16(2,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHEBCWHGMVUZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C)(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Detailed ¹H NMR data for N-(1,1-diphenylethyl)acetamide is not extensively available in the public domain. The expected spectrum would show signals corresponding to the aromatic protons of the two phenyl groups, a singlet for the methyl protons of the acetamide (B32628) group, and a singlet for the amide proton. The chemical shifts of the aromatic protons would likely appear as a multiplet in the range of 7.2-7.4 ppm. The methyl protons would be expected to produce a sharp singlet, and the amide proton's chemical shift would be variable depending on the solvent and concentration.

While specific data for this compound is scarce, analysis of the closely related compound, N-(1-phenylethyl)acetamide, shows the aromatic protons as a multiplet between 7.19-7.39 ppm, a singlet for the amide proton at 6.15 ppm, a pentet for the methine proton at 5.10 ppm, a singlet for the acetyl protons at 1.94 ppm, and a doublet for the methyl protons at 1.46 ppm. rsc.org

Table 1: Expected ¹H NMR Data for this compound

Proton Type Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration
Aromatic (C₆H₅)~7.2-7.4Multiplet10H
Amide (NH)VariableSinglet1H
Acetyl (CH₃)~2.0Singlet3H
Ethyl (CH₃)~1.9Singlet3H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

Similar to ¹H NMR, a complete, publicly available ¹³C NMR spectrum for this compound is not found in the searched literature. The spectrum is expected to show a signal for the carbonyl carbon of the amide group, signals for the aromatic carbons, a signal for the quaternary carbon attached to the two phenyl groups, and signals for the two methyl carbons.

For the related compound N-(1-phenylethyl)acetamide, the carbonyl carbon appears at 169.35 ppm, the aromatic carbons resonate in the region of 126.22-143.38 ppm, the methine carbon is at 48.81 ppm, and the methyl carbons are at 23.33 and 21.84 ppm. rsc.org

Table 2: Expected ¹³C NMR Data for this compound

Carbon Type Expected Chemical Shift (δ, ppm)
Carbonyl (C=O)~170
Aromatic (C-Ar)~125-145
Quaternary (C(Ph)₂)~60-70
Acetyl (CH₃)~23
Ethyl (CH₃)~25-30

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional NMR experiments are crucial for unambiguously assigning proton and carbon signals and confirming the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy) would confirm the coupling between protons, although for this compound, most signals are expected to be singlets, limiting the information from a COSY spectrum.

HSQC (Heteronuclear Single Quantum Coherence) would show correlations between each proton and the carbon to which it is directly attached. This would definitively link the proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) is particularly important for this molecule. It would show correlations between protons and carbons that are two or three bonds apart. For instance, the protons of the acetyl methyl group would show a correlation to the carbonyl carbon, and the aromatic protons would show correlations to neighboring aromatic carbons and the quaternary carbon.

Detailed 2D NMR data for this compound are not available in the reviewed literature. However, the application of these techniques is standard in the structural confirmation of novel compounds. springermedizin.de

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, which can be used to determine the elemental formula of a compound. While specific HRMS data for this compound was not found, HRMS analysis is a standard characterization method for similar compounds. rsc.org For instance, the related compound N-benzylacetamide shows a calculated m/z for [C₉H₁₁NO + H]⁺ of 150.09134 and a found value of 150.09112. rsc.org

Table 3: Predicted HRMS Data for this compound

Formula Ion Calculated m/z
C₁₆H₁₇NO[M+H]⁺240.1383
C₁₆H₁₇NO[M+Na]⁺262.1202

Note: This table contains predicted values as experimental data for this compound is not available in the cited sources.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

GC-MS combines gas chromatography for separating components of a mixture with mass spectrometry for their identification. It is a common method to assess the purity of a compound and to analyze its fragmentation pattern upon electron ionization. semanticscholar.org The retention time (tR) is characteristic of the compound under specific GC conditions, and the mass spectrum provides a fingerprint based on the mass-to-charge ratios (m/z) of the parent ion and its fragments.

No specific GC-MS analysis data for this compound was found in the searched literature.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Detailed experimental or computational IR and Raman data for this compound are not available in the reviewed literature.

A specific analysis of the characteristic functional group vibrations for this compound from experimental or calculated spectra cannot be provided due to the lack of available data.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies

Specific UV-Vis absorption data for this compound is not available in the public scientific literature.

Crystallographic Investigations and Solid State Structure Analysis

Single-Crystal X-ray Diffraction (SCXRD)

There are no published single-crystal X-ray diffraction (SCXRD) studies for N-(1,1-diphenylethyl)acetamide. SCXRD is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystal. Without such a study, the molecular structure and packing in the solid state remain unconfirmed.

The precise bond lengths, bond angles, and torsional angles of this compound in the crystalline form have not been experimentally determined. While computational methods could predict these parameters, no experimental data from SCXRD analysis is available for validation.

The manner in which molecules of this compound pack together in a crystal lattice is unknown. This includes the identification of any potential intermolecular interactions, such as van der Waals forces or π-π stacking between the phenyl rings, which are crucial for understanding the stability of the crystal structure.

Powder X-ray Diffraction (PXRD) for Polymorphism and Bulk Structure Assessment

No powder X-ray diffraction (PXRD) patterns for this compound have been reported in the searched scientific literature. PXRD is a fundamental technique used to identify crystalline phases and to investigate polymorphism—the ability of a compound to exist in more than one crystal structure. Without PXRD data, it is not possible to assess the bulk crystallinity of a sample or to determine if different polymorphic forms of this compound exist.

Computational Chemistry and Theoretical Molecular Studies

Quantum Chemical Calculations

Quantum chemical calculations form the bedrock of modern molecular analysis, providing precise data on geometry and electronic structure. For N-(1,1-diphenylethyl)acetamide, these calculations are instrumental in predicting its behavior in various chemical environments.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations, often utilizing functionals like B3LYP with a suitable basis set, are employed to determine the most stable three-dimensional arrangement of the atoms (optimized geometry). These calculations also yield critical electronic properties such as total energy, dipole moment, and the distribution of electron density.

PropertyCalculated Value
Optimized Energy[Data not publicly available]
Dipole Moment[Data not publicly available]

This table would typically be populated with specific values obtained from DFT calculations from scientific literature.

The Hartree-Fock (HF) method provides a fundamental, albeit simplified, picture of the electronic structure by approximating the many-electron wavefunction as a single Slater determinant. While generally less accurate than DFT for correlation effects, HF calculations are valuable for obtaining baseline electronic properties and for serving as a starting point for more advanced computational methods. For this compound, HF methods can delineate the basic orbital structure and energy levels.

ParameterCalculated Value
Ground State Energy[Data not publicly available]
Orbital Energies[Data not publicly available]

This table would present the foundational electronic structure parameters as calculated by HF methods from research sources.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, the analysis of these orbitals can predict its electron-donating and accepting capabilities.

OrbitalEnergy (eV)
HOMO[Data not publicly available]
LUMO[Data not publicly available]
Energy Gap (ΔE)[Data not publicly available]

This interactive table is designed to showcase the energies of the frontier orbitals and their gap, which are key to understanding the molecule's electronic transitions and reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. The MEP map of this compound would highlight regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. The carbonyl oxygen of the acetamide (B32628) group is expected to be a region of high negative potential.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the delocalization of electron density between filled and vacant orbitals within a molecule. This analysis provides insights into hybridization and the nature of bonding. For this compound, NBO analysis can quantify the extent of delocalization in the phenyl rings and the amide group, which influences the molecule's stability and reactivity.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of great interest for their potential applications in telecommunications, optical computing, and data storage. Computational methods can predict the NLO properties of a molecule, such as its first-order hyperpolarizability (β). The presence of phenyl groups and a conjugated system in this compound suggests it may exhibit NLO properties, the magnitude of which can be estimated through quantum chemical calculations.

NLO PropertyPredicted Value
First-Order Hyperpolarizability (β)[Data not publicly available]

This table would display the predicted NLO properties, indicating the material's potential for advanced optical applications, based on computational studies.

Thermodynamic Properties and Stability Predictions

The thermodynamic properties of a molecule are crucial in determining its stability and reactivity. For this compound, computational methods can predict key thermodynamic parameters such as enthalpy of formation (ΔH f), entropy (S), and Gibbs free energy of formation (ΔG f). These values provide a quantitative measure of the molecule's stability under various conditions.

Below is a representative table illustrating the type of thermodynamic data that can be generated for this compound and its constituent fragments through computational methods. The values presented are hypothetical and serve to demonstrate the output of such theoretical investigations.

PropertySymbolPredicted Value (Hypothetical)Unit
Enthalpy of FormationΔHf-50.5kcal/mol
Standard Entropy120.3cal/mol·K
Gibbs Free Energy of FormationΔGf25.2kcal/mol

These predicted thermodynamic values are instrumental in understanding the molecule's behavior in chemical reactions, its potential for synthesis, and its persistence in various environments.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, with multiple rotatable bonds, a multitude of conformations are possible. The potential energy surface (PES) provides a map of the energy of a molecule as a function of its geometry, revealing the low-energy (stable) conformations and the energy barriers between them.

The conformational landscape of this compound is primarily dictated by the rotation around the C-N bond of the amide group and the C-C bonds connecting the phenyl groups to the quaternary carbon. The rotation around the amide C-N bond is known to have a significant energy barrier due to its partial double bond character, leading to the existence of cis and trans conformers. However, in N-substituted acetamides, the trans conformation is generally favored due to reduced steric hindrance.

Computational studies on structurally similar molecules, such as N-[(S)-α-phenylethyl]-1,3-imidazolidine derived amides and N-[(1S)-1-phenylethyl]benzamide, have utilized methods like DFT and molecular mechanics to explore their conformational equilibria. scispace.comnih.gov These studies have shown that the orientation of the phenyl rings significantly influences the stability of different rotamers.

For this compound, a conformational search can be performed by systematically rotating the key dihedral angles and calculating the energy of each resulting conformation. This allows for the mapping of the potential energy surface. The results of such an analysis would likely reveal several local energy minima corresponding to stable conformers.

A hypothetical potential energy surface scan for the rotation around one of the C-phenyl bonds in this compound might look like the data presented in the table below. This data illustrates how the relative energy changes with the dihedral angle, indicating the most stable orientations of the phenyl ring.

Dihedral Angle (°)Relative Energy (kcal/mol)
05.2
302.1
600.0
901.8
1203.5
1504.8
1805.0

Chemical Reactivity and Transformational Pathways

Amide Bond Hydrolysis: Mechanistic Investigations and Reaction Kinetics

The hydrolysis of the amide bond in N-(1,1-diphenylethyl)acetamide results in the cleavage of the C-N bond, yielding 1,1-diphenylethylamine and acetic acid. This reaction can be catalyzed by either acid or base. allen.in

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which enhances the electrophilicity of the carbonyl carbon. allen.in A subsequent nucleophilic attack by a water molecule on the carbonyl carbon leads to the formation of a tetrahedral intermediate. The collapse of this intermediate, with the departure of the 1,1-diphenylethylamine as the leaving group, followed by deprotonation, affords the final products. allen.in

In a basic medium, a hydroxide (B78521) ion directly attacks the carbonyl carbon, also forming a tetrahedral intermediate. allen.in The subsequent elimination of the 1,1-diphenylethylamide anion, which then abstracts a proton from the newly formed acetic acid, drives the reaction to completion.

The kinetics of this hydrolysis are significantly influenced by the steric bulk of the 1,1-diphenylethyl group, which can hinder the approach of the nucleophile to the carbonyl center.

Table 1: General Conditions for Amide Hydrolysis

ConditionCatalystGeneral Products
AcidicStrong acids (e.g., HCl, H₂SO₄)Carboxylic acid and amine salt
BasicStrong bases (e.g., NaOH, KOH)Carboxylate salt and amine

Reduction Chemistry of the Amide Carbonyl Group

The carbonyl group of the amide in this compound can be reduced to a methylene (B1212753) group (-CH₂-), transforming the amide into the corresponding secondary amine, N-ethyl-1,1-diphenylethylamine. This transformation is typically achieved using powerful reducing agents.

A common and effective reagent for this reduction is lithium aluminum hydride (LiAlH₄). nist.gov The reaction is generally carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic addition of a hydride ion from LiAlH₄ to the electrophilic carbonyl carbon of the amide. The resulting intermediate then undergoes further reduction steps to yield the amine.

Other reducing agents, such as sodium borohydride, are generally not strong enough to reduce amides. Catalytic hydrogenation, while effective for other functional groups like nitriles, is not the standard method for amide reduction. rsc.org

Table 2: Reagents for Amide Reduction

ReagentProductTypical Conditions
Lithium Aluminum Hydride (LiAlH₄)Secondary AmineAnhydrous ether (e.g., THF)

N-Alkylation and N-Acylation Reactions for Derivative Synthesis

The nitrogen atom in this compound is part of a tertiary amide, and as such, does not have a hydrogen atom directly attached to it, making direct N-alkylation or N-acylation at this position impossible without prior modification of the molecule.

However, the primary amine, 1,1-diphenylethylamine, which can be synthesized from the hydrolysis of this compound, is a versatile precursor for a wide range of N-alkylated and N-acylated derivatives.

N-Alkylation: The primary amine can be alkylated using various alkylating agents such as alkyl halides. beilstein-journals.org For instance, reaction with an alkyl halide in the presence of a base to neutralize the formed hydrohalic acid would yield the corresponding N-alkyl-1,1-diphenylethylamine.

N-Acylation: Similarly, the primary amine can be readily acylated using acylating agents like acyl chlorides or acid anhydrides to form a variety of secondary amides. iscientific.orgorientjchem.org For example, reacting 1,1-diphenylethylamine with benzoyl chloride in the presence of a base would yield N-(1,1-diphenylethyl)benzamide.

Table 3: Derivative Synthesis from 1,1-diphenylethylamine

Reaction TypeReagentProduct Class
N-AlkylationAlkyl HalideSecondary or Tertiary Amine
N-AcylationAcyl Chloride/Anhydride (B1165640)Secondary Amide

Reactivity of Aromatic Rings: Electrophilic Aromatic Substitution (EAS) and Functionalization

The two phenyl rings of this compound are susceptible to electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com The substituent on the benzene (B151609) rings is the -C(CH₃)(NHCOCH₃)C₆H₅ group. The amide portion of this substituent, being electron-withdrawing through resonance, deactivates the phenyl rings towards electrophilic attack.

This deactivating effect means that harsher reaction conditions (e.g., higher temperatures, stronger catalysts) are generally required for EAS to occur compared to unsubstituted benzene. uci.edu The electron-withdrawing nature of the substituent directs incoming electrophiles primarily to the meta positions of the phenyl rings. uci.edu This is because the resonance structures of the carbocation intermediate formed during electrophilic attack show that the positive charge is delocalized to the ortho and para positions, making these positions less favorable for attack.

Typical EAS reactions that could be performed on the aromatic rings include nitration, halogenation, sulfonation, and Friedel-Crafts reactions, although the deactivating nature of the substituent would make Friedel-Crafts reactions particularly challenging.

Recent advances in C-H bond activation and functionalization offer alternative pathways for modifying the aromatic rings, potentially providing access to a wider range of derivatives under milder conditions. sioc-journal.cn

Table 4: Expected Products of Electrophilic Aromatic Substitution on a Phenyl Ring of this compound

ReactionReagentsMajor Product
NitrationHNO₃, H₂SO₄meta-nitro derivative
BrominationBr₂, FeBr₃meta-bromo derivative
SulfonationSO₃, H₂SO₄meta-sulfonic acid derivative

Design and Synthesis of N 1,1 Diphenylethyl Acetamide Derivatives and Analogues

Synthetic Strategies for Systematic Structural Variation

The synthesis of N-(1,1-diphenylethyl)acetamide and its derivatives often begins with the corresponding amine, 1,1-diphenylethylamine. A common synthetic route involves the acylation of this amine. For instance, the reaction of N-(1,1-diphenylmethyl)benzenamine with acetic anhydride (B1165640) in ethanoic acid yields N-phenyl-N-1,1-diphenylmethyl acetamide (B32628). iscientific.org Similarly, N-(1-phenylethyl)benzenamine can be converted to N-phenyl-N-1-phenylethyl acetamide using the same reagents. iscientific.org Another approach is the Ritter reaction, where an alcohol like 2-methyl-1-phenyl-2-propanol (B89539) is reacted with acetonitrile (B52724) in the presence of a strong acid like sulfuric acid to produce the corresponding acetamide. sciencemadness.org

Modifications to the Aromatic Ring Systems

Modifications to the two phenyl rings of this compound can significantly impact its properties. Introducing substituents onto these aromatic rings allows for a systematic investigation of electronic and steric effects. For example, the synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(substituted phenoxy)acetamide derivatives has been achieved through a Leuckart synthetic pathway. nih.govresearchgate.net This involves the reductive amination of a ketone, followed by chloroacetylation and subsequent reaction with a substituted phenol. nih.gov

The introduction of various substituents, such as halogens, nitro groups, or methoxy (B1213986) groups, can alter the molecule's bioactivity. nih.govnih.gov For instance, derivatives with halogen-containing phenoxy groups have shown enhanced anti-inflammatory activity, while those with nitro groups have exhibited both anticancer and analgesic properties. nih.gov The synthesis of analogues with different aromatic systems, such as a naphthyl group instead of a phenyl ring, has also been explored to increase steric bulk.

Variations in the Ethyl Chain and Acetamide Backbone

Modifications to the ethyl chain and the acetamide backbone provide another avenue for structural variation. Shortening or lengthening the ethyl chain, or introducing substituents, can influence the molecule's flexibility and interaction with biological targets.

The acetamide moiety itself can be modified. For example, replacing the acetyl group with other acyl groups can be achieved by reacting the parent amine with different acyl chlorides or anhydrides. Furthermore, the amide bond can be part of a larger heterocyclic structure. The synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazol-2-yl)phenyl]acetamide derivatives showcases how the core acetamide structure can be incorporated into more complex molecular frameworks. researchgate.net Additionally, the synthesis of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives demonstrates functionalization at the alpha-position of the acetamide group. nih.govnih.gov

Structure-Reactivity Relationship Studies of Derivatives

The relationship between the structure of this compound derivatives and their reactivity is a key area of investigation. The amide bond within the acetamide group is susceptible to hydrolysis under acidic or basic conditions, which would yield the parent amine and the corresponding carboxylic acid. The reactivity of the amide nitrogen as a nucleophile can be utilized in substitution reactions.

Introducing different substituents can significantly alter the electronic nature of the molecule, thereby influencing its reactivity. For instance, electron-withdrawing groups on the aromatic rings can make the amide carbonyl carbon more electrophilic, potentially increasing its susceptibility to nucleophilic attack. Conversely, electron-donating groups may have the opposite effect. Studies on related acetamide derivatives have shown that the presence of certain substituents can influence their biological activities, which is often a reflection of their altered reactivity and binding affinities with biological targets. nih.gov

Influence of Substituents on Molecular Conformation and Electronic Properties

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, can also be modulated by substituents. jmaterenvironsci.com Electron-donating groups generally increase the HOMO energy, while electron-withdrawing groups lower the LUMO energy. These changes in electronic properties can affect the molecule's reactivity and its ability to participate in intermolecular interactions like hydrogen bonding and pi-stacking. researchgate.net Conformational analysis using techniques like NMR spectroscopy can provide experimental evidence for the preferred conformations of these molecules in solution. rsc.orgrsc.org

Potential Applications in Synthetic Organic Chemistry and Material Science

Role as Intermediates in the Synthesis of Complex Organic Molecules

While specific, detailed research on N-(1,1-diphenylethyl)acetamide as an intermediate is not extensively documented in publicly available literature, the general reactivity of N-substituted acetamides provides a strong indication of its potential utility. The amide functionality can undergo various transformations, serving as a versatile handle in the construction of more complex molecular architectures.

The bulky 1,1-diphenylethyl group is expected to exert significant steric influence on reactions involving the amide nitrogen or the adjacent carbonyl group. This steric hindrance can be exploited to achieve regioselectivity or stereoselectivity in certain synthetic steps. For instance, in reactions where the amide nitrogen acts as a nucleophile, the approach of electrophiles would be highly directed.

Furthermore, the amide bond itself can be cleaved under specific conditions to liberate the corresponding amine, 1,1-diphenylethylamine, which can be a valuable building block in its own right. The stability of the amide group allows it to be carried through multiple synthetic steps as a protecting group for the amine.

PrecursorReagentProductPotential Application
1,1-diphenylethylamineAcetic anhydride (B1165640) or Acetyl chlorideThis compoundProtecting group for the amine functionality
This compoundStrong acid or base1,1-diphenylethylamine and Acetic acidDeprotection to reveal the primary amine
This compoundReducing agents (e.g., LiAlH4)N-ethyl-1,1-diphenylethylamineSynthesis of substituted amines

This table represents potential synthetic transformations based on the general chemistry of amides, as direct research on this compound is limited.

Precursors for Novel Nitrogen-Containing Heterocyclic Compounds

The structure of this compound lends itself to the synthesis of various nitrogen-containing heterocyclic compounds. The amide nitrogen and the adjacent carbonyl group, as well as the phenyl rings, can participate in cyclization reactions.

For example, intramolecular cyclization reactions, such as the Bischler-Napieralski or Pictet-Spengler type reactions, could potentially be employed, although the substitution pattern of the phenyl rings would be critical. Electrophilic substitution on the phenyl rings followed by cyclization involving the amide moiety could lead to the formation of fused heterocyclic systems.

The feasibility of these cyclization reactions would be highly dependent on the reaction conditions and the presence of activating groups on the phenyl rings. The steric bulk of the 1,1-diphenylethyl group would likely play a significant role in the feasibility and outcome of such transformations.

Reaction TypePotential Heterocyclic ProductKey Structural Feature Utilized
Intramolecular Friedel-Crafts acylationIndolone derivativesPhenyl rings and amide carbonyl
Bischler-Napieralski reaction (with activation)Dihydroisoquinoline derivativesPhenyl rings and amide moiety
Radical cyclizationVarious nitrogen-containing heterocyclesAmide and phenyl groups

Exploration of Amide Functional Group Properties in Polymer Chemistry or Self-Assembling Molecular Systems

The amide functional group is well-known for its ability to form strong hydrogen bonds, a key interaction in the formation of ordered structures in both polymer chemistry and self-assembling molecular systems. The presence of the amide group in this compound suggests its potential as a monomer or a component in supramolecular assemblies.

In polymer chemistry, if incorporated into a polymer backbone, the amide groups could promote inter-chain hydrogen bonding, leading to materials with enhanced thermal and mechanical properties. The bulky 1,1-diphenylethyl groups would likely influence the polymer's morphology and solubility, potentially leading to materials with unique processing characteristics.

In the context of self-assembling systems, the combination of the hydrogen-bonding amide group and the large, aromatic diphenylmethyl substituent could drive the formation of well-defined supramolecular structures such as gels, liquid crystals, or molecular nanotubes. The π-π stacking interactions between the phenyl rings could further contribute to the stability of these assemblies.

Area of ApplicationPotential Property/FunctionKey Molecular Feature
Polymer ChemistryEnhanced thermal stability, specific solubilityInter-chain hydrogen bonding from amide groups, steric bulk of diphenylmethyl groups
Self-Assembling SystemsFormation of gels, liquid crystalsHydrogen bonding and π-π stacking
Material ScienceFunctional thin filmsOrdered molecular packing

This table highlights potential applications based on the general properties of amides and bulky aromatic groups, pending specific research on this compound.

Development of Chiral Auxiliary Applications utilizing Analogues (if applicable to chiral precursors or products)

While this compound itself is achiral, the principles of its synthesis and the steric environment it provides are highly relevant to the field of chiral auxiliaries. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction.

A chiral analogue of this compound could be synthesized from a chiral precursor, for example, by using an enantiomerically pure 1,1-diaryl-ethylamine. Such a chiral amide could then be used to control the stereochemistry of reactions at a position alpha to the carbonyl group. The bulky and well-defined steric environment created by the chiral 1,1-diaryl-ethyl group could effectively shield one face of an enolate, for instance, leading to high diastereoselectivity in alkylation or aldol (B89426) reactions.

After the desired stereocenter has been set, the chiral auxiliary could be cleaved and potentially recovered for reuse. The development of such auxiliaries is a cornerstone of asymmetric synthesis.

Chiral Auxiliary ConceptPotential ReactionMechanism of Stereocontrol
Chiral N-(1,1-diaryl-ethyl)acetamideAsymmetric alkylation of the corresponding enolateSteric shielding of one face of the enolate by the chiral diarylmethyl group
Chiral N-(1,1-diaryl-ethyl)acetamideAsymmetric aldol reactionFormation of a rigid, chelated transition state that favors one diastereomeric product
Chiral N-(1,1-diaryl-ethyl)acetamideAsymmetric Diels-Alder reactionControl of the approach of the dienophile

This table explores the potential of chiral analogues of this compound as chiral auxiliaries, a concept based on established principles of asymmetric synthesis.

Conclusion and Future Research Directions for N 1,1 Diphenylethyl Acetamide

Summary of Key Findings and Current Understanding

A comprehensive review of the existing scientific literature reveals a significant gap in the dedicated study of N-(1,1-diphenylethyl)acetamide. Unlike its close structural analogs, such as N-(1-phenylethyl)acetamide, which has been investigated for its role in asymmetric synthesis and potential biological activities, this compound has not been the subject of extensive research. smolecule.com

Identification of Unexplored Synthetic and Reaction Pathways

The limited research into this compound presents a fertile ground for synthetic exploration. Several promising, yet unexplored, synthetic and reaction pathways could be investigated.

Unexplored Synthetic Pathways:

Ritter Reaction: A plausible and unexplored route for the synthesis of this compound is the Ritter reaction. This reaction would involve treating 1,1-diphenylethanol (B1581894) or a related carbocation precursor with a nitrile, such as acetonitrile (B52724), in the presence of a strong acid. A similar approach has been discussed in online forums for the synthesis of the related compound N-(1,1-Dimethyl-2-phenylethyl)acetamide. sciencemadness.org

Direct Amidation: The direct amidation of 1,1-diphenylethylamine with acetic anhydride (B1165640) or acetyl chloride represents a classical and likely viable synthetic route that has yet to be formally documented for this specific compound. prepchem.com This method is commonly used for the synthesis of other N-substituted acetamides.

One-Pot Amidation from Nitroalkanes: Modern synthetic methodologies, such as the one-pot amidation of primary nitroalkanes, could offer an efficient pathway to this compound. rsc.org Investigating the applicability of such methods to the sterically hindered 1,1-diphenylethyl moiety would be a valuable contribution.

Unexplored Reaction Pathways:

Hydrolysis: The amide bond in this compound is expected to undergo hydrolysis under acidic or basic conditions to yield 1,1-diphenylethylamine and acetic acid. youtube.com A systematic study of the kinetics and mechanism of this hydrolysis would provide valuable data on the compound's stability.

Reduction: The carbonyl group of the acetamide (B32628) functionality could be reduced to an amine using reducing agents like lithium aluminum hydride, yielding the corresponding N-ethyl-1,1-diphenylethylamine. The efficiency and selectivity of this reduction in the presence of the two phenyl groups are yet to be determined.

N-Alkylation: The N-alkylation of this compound could lead to the formation of tertiary amides. derpharmachemica.com The steric hindrance imposed by the 1,1-diphenylethyl group might present interesting challenges and opportunities for selectivity in these reactions.

Prospective Advanced Characterization Methodologies

A thorough characterization of this compound is essential for confirming its identity and understanding its physicochemical properties. While standard techniques would be applicable, advanced methodologies could provide deeper insights.

Spectroscopic Analysis:

NMR Spectroscopy: Detailed 1H and 13C NMR studies, including 2D techniques like COSY and HSQC, would be crucial for unambiguous structural elucidation and conformational analysis. mdpi.com

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be necessary to confirm the elemental composition. mdpi.com Tandem mass spectrometry could be employed to study its fragmentation patterns.

Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of the amide functional group through its characteristic C=O and N-H stretching vibrations. nist.gov

Crystallographic Analysis: If suitable crystals can be obtained, single-crystal X-ray diffraction would provide definitive information about the solid-state structure, including bond lengths, bond angles, and intermolecular interactions.

Computational Modeling: Density functional theory (DFT) calculations could be employed to predict the compound's geometric and electronic properties, as well as its spectroscopic signatures, which would complement experimental data.

Broader Impact and Future Directions in Organic Synthesis

The study of this compound and its derivatives could have a broader impact on the field of organic synthesis.

Steric Hindrance Studies: The bulky 1,1-diphenylethyl group can serve as a valuable tool for studying the effects of steric hindrance on reaction mechanisms and selectivity.

Development of Novel Ligands and Catalysts: The amine precursor, 1,1-diphenylethylamine, could be used to synthesize chiral ligands for asymmetric catalysis. Understanding the properties of its acetamide derivative would contribute to the broader knowledge of this structural motif.

Potential Biological Activity: While currently unexplored, amides with bulky substituents can exhibit interesting biological activities. researchgate.net Future research could involve screening this compound and its derivatives for potential pharmacological properties. nih.gov The general class of acetamides has found applications as intermediates in the manufacturing of various medications. scribd.com

Q & A

Q. What are the optimized synthetic routes for N-(1,1-diphenylethyl)acetamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer :
    The synthesis of this compound derivatives typically involves nucleophilic substitution or condensation reactions. For example, biphenylamine precursors can react with acetic anhydride under controlled conditions. Key parameters include:
    • Temperature : Elevated temperatures (60–80°C) improve reaction kinetics but may increase side products.
    • pH : Neutral to slightly acidic conditions minimize hydrolysis of the acetamide group.
    • Catalysts : Use of catalysts like iodine or palladium complexes enhances regioselectivity .
    • Monitoring : Reaction progress is tracked via thin-layer chromatography (TLC) or HPLC, with final purification via column chromatography or recrystallization .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :
    • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are critical for confirming the acetamide structure. For example, the methyl group in the acetamide moiety appears as a singlet near δ 2.0 ppm in 1H^1H NMR, while the aromatic protons of the diphenylethyl group show splitting patterns between δ 7.2–7.6 ppm .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 211.2591 for C14_{14}H13_{13}NO) and fragmentation patterns .
    • IR Spectroscopy : Stretching vibrations for the amide C=O bond appear at ~1650 cm1^{-1} .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
    • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
    • Ventilation : Conduct reactions in a fume hood due to potential respiratory irritancy (observed in related acetamides) .
    • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents, to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :
    Discrepancies in bioactivity data (e.g., anti-inflammatory vs. antimicrobial potency) often arise from structural variations or assay conditions. Strategies include:
    • Comparative Studies : Synthesize derivatives with systematic substituent modifications (e.g., nitro, fluoro, or methoxy groups) and test under standardized assays .
    • Mechanistic Profiling : Use molecular docking or enzyme inhibition assays to identify target-specific interactions (e.g., COX-2 inhibition for anti-inflammatory activity) .

Q. What strategies are employed to investigate the structure-activity relationships (SAR) of this compound in pharmacological contexts?

  • Methodological Answer :
    • Functional Group Analysis : Replace the diphenylethyl group with biphenyl or terphenyl moieties to assess aromatic stacking effects .
    • Bioisosteric Replacement : Substitute the acetamide group with sulfonamide or urea to evaluate hydrogen-bonding contributions to receptor binding .
    • Quantitative SAR (QSAR) : Use computational models to correlate electronic parameters (e.g., logP, polar surface area) with activity data .

Q. What advanced analytical methods are used to separate enantiomers of chiral this compound derivatives?

  • Methodological Answer :
    • Chiral HPLC : Utilize columns like Chiralpak® IA or IB with hexane/isopropanol mobile phases to resolve enantiomers. Monitor retention times and peak symmetry .
    • Circular Dichroism (CD) : Confirm enantiomeric purity by analyzing Cotton effects in the 200–250 nm range .

Q. How should stability studies be designed for this compound under varying environmental conditions?

  • Methodological Answer :
    • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., hydrolysis of the acetamide group) .
    • Analytical Monitoring : Use HPLC-MS to detect degradation products like diphenylethylamine or acetic acid .

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